3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride
Description
Structural Significance and Nomenclature of 3-Azabicyclo[3.1.0]hexanes
The 3-azabicyclo[3.1.0]hexane framework is a key structural motif found in a variety of biologically active natural products, pharmaceuticals, and agrochemicals. nih.gov Its structure consists of a five-membered pyrrolidine (B122466) ring fused with a three-membered cyclopropane (B1198618) ring. The nomenclature "3-azabicyclo[3.1.0]hexane" indicates a bicyclic system containing a total of six carbon atoms (hexane), where one carbon is replaced by a nitrogen atom (aza) at the 3-position. The numbers in the brackets, [3.1.0], describe the lengths of the bridges connecting the two bridgehead atoms.
The significance of this scaffold lies in its rigid, three-dimensional structure. researchgate.net This conformational constraint is a valuable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov Derivatives of this scaffold have been investigated for a range of therapeutic applications. For example, the 6-amino-3-azabicyclo[3.1.0]hexane core is a crucial component of the potent gyrase inhibitor Trovafloxacin. beilstein-journals.org Furthermore, compounds incorporating this framework have shown potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, antagonists of opioid receptors, and agents with antibacterial and antitumor activities. nih.govmdpi.comgoogle.com
Overview of Sulfonyl Chlorides as Synthetic Intermediates and Reagents in Organic Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile reagents in organic synthesis. magtech.com.cn The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic and the chloride ion an excellent leaving group. fiveable.me This reactivity allows sulfonyl chlorides to readily participate in nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. wikipedia.org
One of the most common applications of sulfonyl chlorides is the synthesis of sulfonamides through their reaction with primary or secondary amines (the Hinsberg reaction). wikipedia.org Sulfonamides are a cornerstone of many pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.me Reaction with alcohols yields sulfonate esters, which are themselves useful intermediates in synthesis. fiveable.mewikipedia.org Beyond these fundamental reactions, sulfonyl chlorides are used as sources for sulfonyl radicals, in Friedel-Crafts reactions to form sulfones, and in the preparation of other important sulfur-containing compounds. magtech.com.cnwikipedia.org The versatility and reactivity of the sulfonyl chloride group make it a powerful tool for introducing the sulfonyl moiety into organic molecules, which can serve as a functional group, a protecting group, or a key component of a biologically active compound. fiveable.me
Research Landscape of 3-Azabicyclo[3.1.0]hexane Derivatives in Contemporary Synthetic Chemistry
The unique structural features and biological relevance of the 3-azabicyclo[3.1.0]hexane scaffold have spurred significant interest in the development of efficient synthetic methods for its construction. nih.gov Research in this area is dynamic, with numerous strategies being explored, broadly categorized into transition-metal-catalyzed and transition-metal-free approaches. nih.gov
Transition metal catalysis, employing metals like rhodium, palladium, and copper, has provided powerful tools for constructing this bicyclic system. rsc.orgresearchgate.net For instance, dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazo compounds is a well-established method to form the 3-azabicyclo[3.1.0]hexane core with high diastereoselectivity. nih.gov Other strategies include intramolecular C-H insertion reactions and various cycloaddition methodologies. researchgate.netresearchgate.net
Transition-metal-free methods have also gained prominence, offering alternative synthetic routes. These include organocatalytic 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes and base-promoted intramolecular additions. researchgate.netbeilstein-journals.org The development of these diverse synthetic pathways allows chemists to access a wide range of substituted 3-azabicyclo[3.1.0]hexane derivatives, facilitating the exploration of their structure-activity relationships in medicinal chemistry and other fields. nih.govmdpi.com The continuous innovation in the synthesis of these derivatives underscores their importance as valuable building blocks for creating novel and complex molecules. nih.gov
Interactive Data Table: Properties of 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride
| Property | Value |
| Compound Name | 3-Azabicyclo[3.1.0]hexane-3-sulfonyl chloride |
| CAS Number | 1852828-23-9 |
| Molecular Formula | C₅H₈ClNO₂S |
| Molecular Weight | 181.64 g/mol |
Interactive Data Table: Examples of Biologically Active 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Name | Therapeutic Area/Activity |
| Trovafloxacin | Antibacterial (Gyrase inhibitor) beilstein-journals.org |
| Saxagliptin | Antidiabetic (DPP-4 inhibitor) beilstein-journals.org |
| CP-866,087 | Anti-inflammatory mdpi.com |
| Various Derivatives | Opioid receptor antagonists google.com |
| Spiro-fused oxindoles | Antitumor mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-2-4-1-5(4)3-7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCHYLDYAIARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Synthetic Strategies for 3 Azabicyclo 3.1.0 Hexane 3 Sulfonylchloride
Approaches to the 3-Azabicyclo[3.1.0]hexane Core Structure for Subsequent Functionalization
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is a topic of significant interest due to its prevalence in pharmaceuticals. nih.gov Strategies generally involve either the formation of the five-membered pyrrolidine (B122466) ring onto a pre-existing cyclopropane (B1198618) or the simultaneous construction of both rings.
Transition-Metal-Catalyzed Cyclization Strategies for the 3-Azabicyclo[3.1.0]hexane Scaffold
Transition metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures from simple precursors. Catalysts based on palladium, copper, and iridium have been successfully employed to forge the 3-azabicyclo[3.1.0]hexane ring system through various intramolecular cyclization pathways.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming nitrogen-containing heterocycles is well-documented. One notable strategy for constructing the 3-azabicyclo[3.1.0]hexane framework is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction. nih.gov
This method utilizes readily available vinyl cyclopropanecarboxamides as substrates. The reaction proceeds through a key amidopalladation step, where the nitrogen atom of the amide attacks the palladium-activated olefin. This is followed by β-hydride elimination to generate the desired bicyclic product, 3-azabicyclo[3.1.0]hexan-2-one, with molecular oxygen typically serving as the terminal oxidant. nih.gov The transformation is tolerant of a range of functional groups on the aryl substituents and proceeds under relatively mild conditions. nih.gov
Table 1: Palladium-Catalyzed aza-Wacker Cyclization of Vinyl Cyclopropanecarboxamides nih.gov
| Entry | Pd Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ (1.0) | DMF | 50 | 24 | 60 |
| 2 | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ (1.0) | DMF | 50 | 44 | 58 |
| 3 | Pd(PPh₃)₂Cl₂ (10) | K₂CO₃ (1.0) | DMF | 50 | 24 | 59 |
Copper catalysts, being more economical and earth-abundant than their palladium counterparts, have emerged as powerful alternatives in C-N bond formation and cyclization reactions. Several copper-catalyzed methods have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
One approach involves the copper-mediated aerobic synthesis from N-allyl enamine carboxylates. This reaction proceeds via an intramolecular cyclopropanation pathway under an oxygen atmosphere to yield 3-azabicyclo[3.1.0]hex-2-enes. nih.govacs.org Another distinct strategy employs a tandem Michael addition and intramolecular oxidative cyclization. In this process, allylamines react with allenes in the presence of a copper catalyst and a base. The reaction sequence involves the initial Michael addition of the amine to the allene, followed by a copper-mediated 5-exo-trig radical cyclization of the resulting carbanion to furnish the 3-azabicyclo[3.1.0]hexane skeleton in moderate to high yields. researchgate.netresearchgate.net Furthermore, copper has been utilized to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, providing enantioselective access to the bicyclic core. beilstein-journals.orgnih.gov
Table 2: Copper-Catalyzed Tandem Michael Addition/Cyclization researchgate.net
| Allylamine (B125299) (1) | Allene (2) | Base | Catalyst | Yield (%) |
| N-benzylallylamine | Phenylsulfonyl allene | DBU | CuI | 85 |
| N-(4-methoxybenzyl)allylamine | Phenylsulfonyl allene | DBU | CuI | 81 |
| N-allyl-4-methylaniline | Phenylsulfonyl allene | DBU | CuI | 75 |
Iridium catalysts have proven highly effective in asymmetric hydrogenation and related reductive processes. An enantioselective approach to the 3-azabicyclo[3.1.0]hexane core utilizes a CpIr-catalyzed reductive amination/cyclization cascade (where Cp is pentamethylcyclopentadienyl). beilstein-journals.org This strategy starts with enantiopure cis-cyclopropane dicarbonyls. In the presence of an amine and a hydrogen source, the iridium catalyst facilitates a sequential reductive amination of the two carbonyl groups, leading to a diastereoselective cyclization that forms the desired bicyclic amine. researchgate.net This method provides excellent stereocontrol and access to chiral, highly substituted 3-azabicyclo[3.1.0]hexane derivatives.
Cycloaddition Reactions for 3-Azabicyclo[3.1.0]hexane Construction
Cycloaddition reactions are powerful bond-forming processes that can rapidly build cyclic and bicyclic structures with high atom economy and stereocontrol. The [3+2] cycloaddition is particularly well-suited for the synthesis of five-membered rings like the pyrrolidine portion of the target scaffold.
The 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and a cyclopropene (B1174273) (the dipolarophile) is a highly efficient and convergent method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.orgbohrium.comthieme-connect.comrsc.org In this reaction, the three atoms of the azomethine ylide and the two π-system atoms of the cyclopropene combine to form the five-membered pyrrolidine ring directly onto the cyclopropane.
Azomethine ylides are typically generated in situ from the reaction of an α-amino acid with a carbonyl compound, such as ninhydrin (B49086) or various aldehydes and ketones. beilstein-journals.org These reactive intermediates are then trapped by the cyclopropene dipolarophile. The reaction often proceeds with high diastereoselectivity, and by using chiral catalysts, enantioselective versions have been developed. beilstein-journals.orgnih.gov The versatility of this method allows for the synthesis of a wide array of substituted and spiro-fused 3-azabicyclo[3.1.0]hexanes by varying the components of the reaction. bohrium.comthieme-connect.com
Table 3: 1,3-Dipolar Cycloaddition for Bis-spirocyclic 3-Azabicyclo[3.1.0]hexanes beilstein-journals.org
| Cyclopropene | Solvent | Temp (°C) | Yield (%) |
| 1,2,3-Triphenylcyclopropene | 1,4-Dioxane | 65 | 70 |
| 3,3-Dimethyl-1,2-diphenylcyclopropene | 1,4-Dioxane | 65 | 75 |
| 1-Chloro-2-phenylcyclopropene | THF | RT | 82 |
Intramolecular Rearrangements and Cyclizations Forming the 3-Azabicyclo[3.1.0]hexane Scaffold
Functionalization of the 3-Azabicyclo[3.1.0]hexane Nitrogen with a Sulfonyl Chloride Group
Once the 3-azabicyclo[3.1.0]hexane core is synthesized, the next crucial step is the introduction of the sulfonyl chloride group at the N-3 position.
Direct Chlorosulfonation at the N-3 Position of 3-Azabicyclo[3.1.0]hexane
The reaction would likely proceed via the nucleophilic attack of the secondary amine on the sulfur atom of sulfuryl chloride, followed by the elimination of hydrogen chloride. A non-nucleophilic base is typically employed to scavenge the HCl produced during the reaction. The strained nature of the bicyclic amine might influence its reactivity. The exceptional reactivity of some strained bridgehead amines, such as in bicyclo[1.1.1]pentane, has been noted, suggesting that the unique geometry of these systems can impact their nucleophilicity. nih.gov However, the specific impact of the 3-azabicyclo[3.1.0]hexane ring system's strain on this reaction would require experimental investigation.
Synthetic Routes to N-Substituted Sulfonyl Chlorides: General Methods and Analogies
The synthesis of N-substituted sulfonyl chlorides from secondary amines is a fundamental transformation in organic synthesis. The most common method involves the reaction of a secondary amine with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a base. This leads to the formation of a sulfonamide. While the user's query is about a sulfonyl chloride, it's important to clarify the common synthetic routes in this area. The formation of a sulfonamide (R2N-SO2R') is the typical outcome of reacting a secondary amine (R2NH) with a sulfonyl chloride (R'SO2Cl).
To obtain the target molecule, 3-azabicyclo[3.1.0]hexane-3-sulfonylchloride, a different approach is required, as this involves forming a N-SO2Cl bond rather than a C-SO2-N bond. The reaction of a secondary amine with sulfuryl chloride (Cl-SO2-Cl) is the direct method to achieve this.
In a broader context, the synthesis of sulfonamides, which are structurally related, is extensively documented. These are typically prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). A wide variety of sulfonamides have been synthesized due to their significant biological activities.
Indirect Approaches via Sulfonamide Intermediates and Subsequent Chlorination
A robust and often preferred method for the synthesis of sulfonyl chlorides, particularly for complex or sensitive molecular scaffolds, is the indirect approach. This strategy proceeds through the formation of a stable sulfonamide intermediate, which is then converted to the target sulfonyl chloride in a subsequent chemical transformation. This two-step process offers advantages in terms of precursor stability and handling, as sulfonamides are generally less reactive and easier to purify than their sulfonyl chloride counterparts.
The synthetic pathway commences with the formation of a sulfonamide derivative of the 3-azabicyclo[3.1.0]hexane core. This is typically achieved by reacting 3-azabicyclo[3.1.0]hexane with a suitable sulfonylating agent. For the purpose of creating a precursor for the final product, a simple sulfonamide, such as the unsubstituted 3-azabicyclo[3.1.0]hexane-3-sulfonamide, can be targeted. This intermediate is then subjected to a chlorination reaction to yield the desired 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride.
A generalized reaction scheme for this approach is presented below:
Step 1: Formation of the Sulfonamide Intermediate
In this conceptual step, 3-azabicyclo[3.1.0]hexane is reacted with sulfamide (B24259) to form the corresponding sulfonamide. Alternative sulfonylating agents could also be employed.
Step 2: Chlorination of the Sulfonamide
The sulfonamide intermediate is then treated with a chlorinating agent to furnish the final sulfonyl chloride product.
Detailed research into the chlorination of N-substituted sulfonamides has identified several effective reagents. The choice of chlorinating agent is critical and can influence the reaction's efficiency and substrate compatibility.
Table 1: Common Chlorinating Agents for Sulfonamide to Sulfonyl Chloride Conversion
| Chlorinating Agent | Typical Reaction Conditions | Notes |
| Thionyl chloride (SOCl₂) | Often used with a catalytic amount of DMF. | A common and cost-effective reagent. |
| Oxalyl chloride ((COCl)₂) | Can be used under mild conditions. | Often provides clean reactions. |
| Phosphorus pentachloride (PCl₅) | A powerful chlorinating agent. | May require more stringent reaction control. |
The reaction mechanism for the chlorination of sulfonamides generally involves the activation of the sulfonamide nitrogen, followed by nucleophilic attack of a chloride ion. The specific conditions, such as solvent, temperature, and the presence of additives, would need to be optimized for the 3-azabicyclo[3.1.0]hexane-3-sulfonamide substrate to achieve the desired outcome. The successful implementation of this indirect approach would provide a reliable and controllable route to 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride, a valuable building block in synthetic chemistry.
Chemical Reactivity and Synthetic Transformations of 3 Azabicyclo 3.1.0 Hexane 3 Sulfonylchloride
Nucleophilic Attack at the Sulfur Atom: Formation of N-3 Derivatives
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, providing a straightforward route to a diverse range of N-substituted derivatives of the 3-azabicyclo[3.1.0]hexane system.
Synthesis of Sulfonamides from 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride
The reaction of this compound with primary or secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a common method for the synthesis of this important class of compounds. libretexts.orgchemguide.co.ukcbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new N-S bond. libretexts.orgchemguide.co.uk
The general reaction is as follows:
This compound + R¹R²NH → 3-(R¹R²N-sulfonyl)-3-azabicyclo[3.1.0]hexane + HCl
The reactivity of the amine nucleophile plays a significant role in the reaction outcome. Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The choice of base is also crucial, with common options including tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as potassium carbonate. cbijournal.com
| Amine Nucleophile (R¹R²NH) | Product | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Aniline | N-phenyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide | Pyridine, 0-25 °C | cbijournal.com |
| Diethylamine | N,N-diethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide | 1 M NaOH (aq), 25 °C | iupac.org |
| Morpholine | 3-(Morpholinosulfonyl)-3-azabicyclo[3.1.0]hexane | Triethylamine, Dichloromethane | General Method |
Formation of Sulfonic Esters and Other Sulfonyl Derivatives
In a similar fashion to sulfonamide formation, this compound can react with other nucleophiles, such as alcohols and phenols, to generate sulfonic esters. This reaction is also typically performed in the presence of a base. eurjchem.comorganic-chemistry.org The resulting sulfonic esters are valuable intermediates in organic synthesis.
The general reaction for sulfonic ester formation is:
This compound + R-OH → 3-(R-O-sulfonyl)-3-azabicyclo[3.1.0]hexane + HCl
| Nucleophile | Product Type | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Methanol | Sulfonic Ester | Pyridine, Dichloromethane | eurjchem.com |
| Phenol | Sulfonic Ester | Aqueous base | eurjchem.com |
| Water | Sulfonic Acid | Hydrolysis | General Knowledge |
Reactions Involving the 3-Azabicyclo[3.1.0]hexane Scaffold with Retention of the Sulfonyl Chloride Moiety
While the sulfonyl chloride group is highly reactive, under carefully controlled conditions, it is theoretically possible to perform reactions on the bicyclic scaffold itself without affecting the N-SO₂Cl moiety. However, this is synthetically challenging due to the high electrophilicity of the sulfonyl chloride. More commonly, the nitrogen is protected with a more stable sulfonyl group (like a tosyl group) before functionalization of the ring.
Functionalization of Peripheral Positions (C-1, C-2, C-4, C-5, C-6)
The functionalization of the carbon atoms of the 3-azabicyclo[3.1.0]hexane ring is a key strategy for creating diverse derivatives. researchgate.netnih.gov Methods such as cyclopropanation of N-substituted pyrroles can be used to introduce substituents at the C-6 position. nih.gov Additionally, derivatization of substituted cyclopropanes can lead to functionalization at other positions on the ring. researchgate.net For instance, the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones has been achieved through a sequence involving a Sonogashira coupling of 2-iodocyclopropanecarboxamides. acs.orgnih.gov
Stereoselective Modifications on the Bicyclic Ring System
The rigid, bicyclic nature of the 3-azabicyclo[3.1.0]hexane system lends itself to stereoselective transformations. The synthesis of specific stereoisomers, such as the exo or endo isomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates, can be achieved through catalyst control in cyclopropanation reactions. nih.gov Furthermore, enantioselective approaches have been developed for the synthesis of chiral 3-azabicyclo[3.1.0]hexane derivatives, often involving asymmetric catalysis. nih.govresearchgate.net
Cleavage of the N-S Bond and Regeneration of the Secondary Amine
The N-sulfonyl group can be viewed as a protecting group for the secondary amine of the 3-azabicyclo[3.1.0]hexane core. The cleavage of this N-S bond to regenerate the free secondary amine is a crucial step in many synthetic sequences. google.comgoogle.com Various methods have been developed for this deprotection, often involving reductive or acidic conditions.
Common reagents for the cleavage of sulfonamides include:
Reductive Cleavage: Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium iodide can be used to reductively cleave the N-S bond. researchgate.net
Acidic Hydrolysis: Strong acids like hydrobromic acid in acetic acid or triflic acid can effect the cleavage of sulfonamides, although the conditions are often harsh. google.comresearchgate.net
Photoredox Catalysis: More recently, visible-light-promoted photoredox catalysis has emerged as a mild and efficient method for the desulfonylation of tosyl amides.
| Deprotection Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Reductive Cleavage | Mg/MeOH, sonication | Effective for N-trisyl groups. | researchgate.net |
| Acidic Hydrolysis | Trifluoromethanesulfonic acid | Chemoselective for N-arylsulfonamides. | researchgate.net |
| Using a Supported Thiol | Polymer-supported thiophenol, Cs₂CO₃ | Allows for easy purification. | thieme-connect.de |
Mechanistic Insights and Stereochemical Considerations in Reactions Relevant to 3 Azabicyclo 3.1.0 Hexane 3 Sulfonylchloride
Mechanistic Pathways of 3-Azabicyclo[3.1.0]hexane Ring Formation
The construction of the 3-azabicyclo[3.1.0]hexane ring system can be achieved through several synthetic strategies, each proceeding via distinct mechanistic pathways. researchgate.net
Cyclopropanation of Pyrrole (B145914) Derivatives: A common and direct method involves the cyclopropanation of N-substituted 2,5-dihydropyrroles. nih.gov This reaction is often catalyzed by transition metal complexes, particularly those of rhodium. nih.govacs.org The mechanism typically involves the formation of a metal carbene intermediate from a diazo compound, such as ethyl diazoacetate. This electrophilic carbene then reacts with the electron-rich double bond of the dihydropyrrole to form the cyclopropane (B1198618) ring. The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of this process. nih.gov
[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component with a two-atom component. A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org Density functional theory (DFT) calculations have shown these reactions to be controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org Another pathway involves the reaction of maleimides with reagents that serve as one-carbon donors, such as N-tosylhydrazones or diazomethanes, to generate the fused cyclopropane ring. mdpi.comnih.gov
Intramolecular Cyclizations: The bicyclic ring can be formed through intramolecular reactions. One such method is the photochemical decomposition of CHF2-substituted pyrazolines. nih.gov This reaction is proposed to proceed through the photodenitrogenation of the pyrazoline to form a 1,3-biradical intermediate, which then recombines to yield the cyclopropane ring. nih.gov Other intramolecular strategies include the oxidative cyclization of 1,6-enynes and the cyclization of N-allylamino acid dimethylamides. nih.gov A palladium(0)-catalyzed stereoselective cyclization of allenenes provides a divergent route to either pyrrolidines or 3-azabicyclo[3.1.0]hexanes, depending on the reaction conditions. acs.org
Tandem and Domino Reactions: More complex and efficient syntheses involve tandem or domino reactions where multiple bonds are formed in a single operation. A copper-mediated process involves a Michael addition of an allylamine (B125299) to an allene, followed by an intramolecular oxidative 5-exo-trig radical cyclization to build the bicyclic structure. researchgate.net Palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has also been developed, forming three C-C bonds and two rings in one step. researchgate.net In 2022, a flexible two-step protocol was developed involving a Cp*Rh(III)-catalyzed alkenyl C(sp²)–H activation of N-enoxysuccinimides, which leads to cis-cyclopropanes that can be converted to 3-azabicyclo[3.1.0]hexanes. rsc.orgrsc.org The proposed mechanism for this transformation involves the formation of a rhodacycle intermediate, followed by coordination and migratory insertion of an alkene, which is the enantiodetermining step. rsc.org
Influence of Steric and Electronic Factors on Reactivity and Selectivity in Bicyclic Systems
The reactivity of the precursors and the stereochemical outcome of reactions forming 3-azabicyclo[3.1.0]hexane systems are heavily influenced by both steric and electronic factors.
Diastereoselectivity (Exo vs. Endo): In the cyclopropanation of 2,5-dihydropyrroles, the formation of either the thermodynamically favored exo-isomer or the less stable endo-isomer can be controlled by the choice of catalyst. While standard rhodium catalysts typically yield the exo-product, specifically designed chiral bowl-shaped dirhodium catalysts can steer the reaction to favor the endo-isomer. nih.govacs.org This control is attributed to the unique steric environment created by the catalyst's ligands.
Electronic Effects: In [3+2] cycloaddition reactions of cyclopropenes with azomethine ylides, the electronic properties of the substituents on the cyclopropene ring have a significant impact on reactivity. beilstein-journals.org Similarly, in photoredox-mediated (3+2) annulations of cyclopropenes and aminocyclopropanes, both electron-withdrawing and electron-donating groups on the aryl ring of the cyclopropene are generally well-tolerated, though strongly donating groups can lead to a decrease in yield. nih.gov
Steric Hindrance: Steric bulk can impede reactivity in certain bicyclic systems. For instance, in rhodium-catalyzed domino reactions involving bicyclic alkenes, doubly bridgehead-substituted substrates were found to be unreactive. This was attributed to steric hindrance preventing the nucleophilic attack of the arylrhodium species on the alkene. beilstein-journals.org
The rigid, puckered geometry of the bicyclo[3.1.0]hexane framework itself imposes significant conformational constraints, which is a key feature in its application in medicinal chemistry for designing molecules with well-defined three-dimensional shapes.
Chiral Auxiliary and Ligand-Controlled Enantioselective Syntheses of Azabicyclo[3.1.0]hexanes
Achieving enantiocontrol in the synthesis of 3-azabicyclo[3.1.0]hexanes is critical for their use as pharmaceutical intermediates. This is primarily accomplished through the use of chiral auxiliaries and chiral catalysts.
The use of a chiral auxiliary involves temporarily attaching an enantiomerically pure molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. e-bookshelf.de For example, the stereochemistry of certain 3-azabicyclo[3.1.0]hexane derivatives allows them to function as chiral auxiliaries themselves in asymmetric synthesis. Another strategy involves using amino acid-derived transient chiral auxiliaries to enable atroposelective C-H functionalization. rsc.org
Chiral transition-metal catalysts are highly effective in achieving high levels of enantioselectivity and diastereoselectivity.
Dirhodium(II) Catalysts: In the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, specially designed chiral dirhodium(II) catalysts have proven highly effective. nih.gov For instance, catalysts like Rh₂(S-TPPTTL)₄ and its brominated derivative, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, can direct the cyclopropanation to favor the thermodynamically less stable endo isomer with high diastereoselectivity, even at very low catalyst loadings (0.005 mol %). nih.govacs.org
Rhodium(III) and Iridium Catalysts: Cramer and colleagues developed a highly enantioselective synthesis using a chiral CpRh(III) catalyst. rsc.orgrsc.org The tailored, sterically hindered chiral Cp ligand was found to be crucial for achieving high levels of enantioinduction during the carboamination step. rsc.orgrsc.org Similarly, a concise enantioselective approach using a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls has been reported. beilstein-journals.org
Copper Catalysts: The first asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes was reported by Deng and co-workers, who utilized a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex to construct the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.org
The table below summarizes the performance of selected chiral catalysts in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, highlighting their ability to control stereoselectivity.
Computational Studies on Conformation and Reactivity
Computational chemistry, particularly density functional theory (DFT), provides powerful tools for understanding the structure, stability, and reactivity of 3-azabicyclo[3.1.0]hexane systems.
Computational studies have been employed to determine the preferred conformations and electronic properties of these bicyclic molecules.
Conformational Analysis: For the related 1,5-diazabicyclo[3.1.0]hexane system, quantum-chemical calculations combined with gas-phase electron diffraction experiments have shown that the molecule exists exclusively in a boat conformation. The chair and twist conformations were predicted by MP2 calculations to be significantly higher in energy (3.8 and 49.5 kcal/mol, respectively). nih.gov Conformational analysis of bicyclo[3.1.0]hexanes has also been studied by mapping the potential energy surface using DFT methods. x-mol.com
Electronic Structure: Natural Bond Orbital (NBO) analysis has been used to probe the electronic structure and stabilizing interactions within these molecules. For 1,5-diazabicyclo[3.1.0]hexane, NBO analysis revealed that a key stabilizing factor in the boat conformation is the anomeric effect, specifically the n(N) -> σ*(C-C) interaction. nih.gov
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating their associated energy barriers. This insight helps explain observed reactivity and stereoselectivity.
Cycloaddition Reactions: The mechanism of the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide has been studied in detail using DFT calculations. These studies confirmed that the reaction is controlled by the HOMO(cyclopropene)-LUMO(ylide) interaction and that the calculated transition-state energies are fully consistent with the experimentally observed high diastereoselectivity. beilstein-journals.org
Palladium-Catalyzed Reactions: DFT calculations were performed to elucidate the mechanism and dynamic conformational changes in the Pd-catalyzed bicyclization/carbonylation of 1,6-enynes. researchgate.net These calculations indicated that the most favorable reaction pathway involves an unusual alkene insertion into the carbon-palladium bond to achieve a high level of enantioselectivity. The study also investigated how conformational changes of the chiral Josiphos ligand affect the entire reaction. researchgate.net
Organocatalysis: In an asymmetric cascade Michael/cyclization reaction catalyzed by an axially chiral organocatalyst, DFT calculations were used to build a catalytic model. snnu.edu.cn The model suggested that chiral matched π-π interactions and multiple hydrogen bonds between the catalyst and the substrates play a significant role in controlling the stereoselectivity. The calculations also revealed a lower energy barrier for the desired stereochemical pathway due to specific hydrogen bonding interactions. snnu.edu.cn
These computational approaches provide a deeper understanding of the factors governing the synthesis of complex bicyclic systems and are invaluable for the design of new, more efficient, and selective synthetic methods.
Conformational Analysis of Bridged Ring Systems
The 3-azabicyclo[3.1.0]hexane framework, a core component of 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride, is a conformationally constrained bicyclic system. smolecule.com This rigidity is a key feature, influencing its chemical reactivity and molecular recognition properties. nih.gov The fusion of a five-membered pyrrolidine (B122466) ring with a cyclopropane ring restricts the number of accessible low-energy conformations compared to more flexible monocyclic systems like piperidine. smolecule.comacs.org Detailed conformational studies, employing techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling, have revealed that the pyrrolidine portion of the bicycle primarily adopts two principal conformations: a chair and a boat form. rsc.org
Research on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives has been particularly insightful. NMR spectroscopic studies unequivocally established the presence of a chair conformation for certain endo-substituted derivatives. rsc.org This finding was further substantiated by X-ray structural analysis of one of the compounds, providing definitive proof of the chair-like arrangement in the solid state. rsc.org Conversely, diastereomeric compounds and related N-demethyl derivatives were found to preferentially adopt a boat conformation. rsc.org This highlights that the stereochemistry and nature of substituents on the bicyclic frame can significantly influence the conformational equilibrium.
Further computational studies have been employed to understand the finer details of the ring system. Semiempirical calculations (MNDOC) have been used to determine the correlation between dihedral angles and the degree of ring puckering in the parent 3-azabicyclo[3.1.0]hexane. rsc.org More advanced Hartree-Fock (HF/6–31G*) calculations have provided additional structural information on the parent bicyclic system. rsc.org In related studies on proline-templated amino acids incorporating the 3-azabicyclo[3.1.0]hexane system, a "flattened boat" conformation was identified as the most stable form for both monomeric and oligomeric structures based on NOE data, coupling constants, and molecular modeling. nih.gov
Research Findings on 3-Azabicyclo[3.1.0]hexane Conformations
The table below summarizes key parameters derived from computational and spectroscopic studies on the 3-azabicyclo[3.1.0]hexane ring system and its derivatives. These parameters quantify the geometric features of the preferred conformations.
| Parameter | Conformation | Value | Method | Reference Compound |
|---|---|---|---|---|
| φ Dihedral Angle | Flattened Boat | ~ -70° | Molecular Modeling | Oligomeric Proline-Templated Amino Acid |
| ψ Dihedral Angle | Flattened Boat | ~ 131° | Molecular Modeling | Oligomeric Proline-Templated Amino Acid |
| χ1 Dihedral Angle | Flattened Boat | ~ -57° | Molecular Modeling | Oligomeric Proline-Templated Amino Acid |
| χ2 Dihedral Angle | Flattened Boat | ~ -158° | Molecular Modeling | Oligomeric Proline-Templated Amino Acid |
| Energy Barrier | Interconversion | 5.8 kcal/mol | Computational Modeling | exo-3-Azabicyclo[3.1.0]hexan-6-ol |
| Predominant Form | Chair | - | NMR Spectroscopy / X-ray Crystallography | endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane |
| Predominant Form | Boat | - | NMR Spectroscopy | N-demethyl-endo-morpholino derivatives |
Advanced Applications and Future Research Directions
3-Azabicyclo[3.1.0]hexane-3-sulfonyl chloride as a Versatile Synthetic Intermediate
As a reactive electrophile, 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is a valuable precursor for introducing the constrained bicyclic amine scaffold into larger molecules. Its utility stems from the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles.
Potential for the Introduction of Diverse Functional Groups at N-3
The primary application of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is in the formation of stable sulfonamides through reaction with primary and secondary amines. This reaction is a cornerstone in drug discovery, as the sulfonamide linkage is a common feature in many therapeutic agents. nih.gov The synthesis of a new class of opioid ligands featuring the 3-azabicyclo[3.1.0]hexane core, for instance, involved the preparation of various sulfonamides, highlighting the importance of this functionalization strategy. nih.gov
The scope of nucleophiles is not limited to amines. Alcohols and phenols can react to form sulfonate esters, while thiols can yield thiosulfonates. Furthermore, organometallic reagents could potentially be employed to form carbon-sulfur bonds, leading to sulfones. This versatility allows for the introduction of a wide array of functional groups at the N-3 position, each capable of modulating the physicochemical and pharmacological properties of the resulting molecule.
| Nucleophile | Resulting Functional Group | Potential Application |
|---|---|---|
| Primary/Secondary Amines (R-NH2, R2NH) | Sulfonamides | Bioactive compounds, drug candidates |
| Alcohols/Phenols (R-OH) | Sulfonate Esters | Pro-drugs, chemical probes |
| Thiols (R-SH) | Thiosulfonates | Covalent modifiers, enzyme inhibitors |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Sulfones | Metabolically stable analogues |
Utility in Tandem Reactions and One-Pot Syntheses
The reactivity of the sulfonyl chloride group can be harnessed in tandem or one-pot synthetic sequences to rapidly build molecular complexity. For instance, after the initial reaction with a bifunctional nucleophile, a subsequent intramolecular cyclization could lead to novel, more complex heterocyclic systems. While specific examples involving 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride are not yet prevalent in the literature, the concept of using sulfonyl chlorides in multicomponent reactions is established. researchgate.net Future research could explore the development of such efficient synthetic strategies. An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been reported, demonstrating the feasibility of complex, single-pot transformations for this scaffold. researchgate.net
Design and Synthesis of Novel 3-Azabicyclo[3.1.0]hexane Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a variety of biologically active compounds. nih.gov The synthesis of novel derivatives is a continuous effort in the quest for new therapeutics. The sulfonyl chloride intermediate provides a gateway to a vast chemical space of N-substituted analogues. For example, a series of chiral sulfonamides based on a 2-azabicycloalkane skeleton were prepared by reacting the corresponding amine with various sulfonyl chlorides, showcasing a general approach to creating libraries of such compounds for biological screening. nih.gov This strategy can be directly applied to the 3-azabicyclo[3.1.0]hexane system.
Expanding the Substrate Scope and Reaction Conditions for Sulfonyl Chloride-Mediated Transformations
Future research will likely focus on expanding the range of nucleophiles that can be successfully coupled with 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride. This includes employing less nucleophilic amines, such as anilines and heteroaromatic amines, which often require specialized catalytic methods. The development of milder and more efficient reaction conditions, potentially utilizing transition metal or organocatalysis, would broaden the applicability of this intermediate, especially in the context of late-stage functionalization of complex molecules. General methods for the synthesis of sulfonyl chlorides from various precursors are continually being developed, which could in turn provide more efficient routes to the title compound. nih.govacs.orgorganic-chemistry.org
Development of Asymmetric Syntheses for Enantiomerically Enriched 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride and its Derivatives
Many bioactive molecules are chiral, and their biological activity often resides in a single enantiomer. Therefore, the development of asymmetric syntheses to access enantiomerically pure 3-azabicyclo[3.1.0]hexane derivatives is of paramount importance. While the direct asymmetric synthesis of the sulfonyl chloride has not been reported, methods for the enantioselective synthesis of the parent 3-azabicyclo[3.1.0]hexane core are known. acs.org These approaches typically involve the asymmetric cyclopropanation of a pyrrole (B145914) derivative or the use of chiral auxiliaries. Once the enantiomerically enriched amine is obtained, it can be readily converted to the corresponding sulfonyl chloride without racemization. Subsequent reactions with various nucleophiles would then yield a range of enantiopure sulfonamide derivatives.
| Asymmetric Strategy | Key Transformation | Reference Concept |
|---|---|---|
| Catalytic Asymmetric Cyclopropanation | Reaction of a pyrrole derivative with a diazo compound in the presence of a chiral catalyst. | General principles of asymmetric catalysis. |
| Chiral Auxiliary Approach | Attachment of a chiral auxiliary to the precursor, diastereoselective cyclopropanation, and subsequent removal of the auxiliary. | Established methods in asymmetric synthesis. |
| Resolution of Racemates | Separation of enantiomers of the 3-azabicyclo[3.1.0]hexane amine or a derivative using a chiral resolving agent. | Classical resolution techniques. |
Emerging Trends in Bridged Heterocycle Chemistry Relevant to the Target Compound
The field of medicinal chemistry is increasingly focused on the design and synthesis of three-dimensional molecules to improve pharmacological properties and access novel biological targets. nih.gov Bridged heterocyclic scaffolds, such as 3-azabicyclo[3.1.0]hexane, are at the forefront of this trend. nih.gov These rigid structures can orient substituents in well-defined vectors in space, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the introduction of such scaffolds can improve pharmacokinetic properties by increasing aqueous solubility and metabolic stability. The ongoing development of novel synthetic methods for the construction and functionalization of bridged heterocycles will undoubtedly provide new opportunities for the application of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride in drug discovery. osi.lvfrontiersin.org
Q & A
Q. What are the standard laboratory-scale synthetic routes for 3-azabicyclo[3.1.0]hexane-3-sulfonylchloride?
The compound is typically synthesized via palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, yielding high diastereoselectivity (85–95%) and yields (70–90%) under mild conditions (e.g., Pd(OAc)₂, K₂CO₃, 60°C) . Alternative methods include metal-catalyzed cyclization of 1,5-enynes, forming the bicyclic core in a single step . For sulfonylchloride functionalization, post-synthetic chlorosulfonation using SO₂Cl₂ or ClSO₃H under anhydrous conditions is employed .
Q. How is structural characterization of 3-azabicyclo[3.1.0]hexane derivatives performed?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical for confirming stereochemistry. For example, vicinal coupling constants (³JHH) in ¹H NMR distinguish endo vs. exo configurations, while X-ray analysis resolves absolute stereochemistry . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., sulfonyl chloride stretch at ~1370 cm⁻¹) .
Q. What methodologies assess the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?
In vitro assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Moisture-sensitive sulfonyl chloride groups require desiccants (e.g., molecular sieves) to prevent hydrolysis to sulfonic acids . Stability tests via TLC or HPLC are recommended every 3–6 months .
Q. What role does this scaffold play in drug design?
The bicyclic core enhances rigidity and bioavailability, making it a key intermediate in antiviral (e.g., tolterodine analogs) and anticancer agents. Its sulfonyl chloride group enables facile derivatization into sulfonamides, a common pharmacophore .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
Chiral catalysts like Pd₂(dba)₃ with (±)-BINAP achieve enantiomeric excess (ee >90%) in arylations (e.g., coupling 3-bromopyridines with bicyclic amines) . Asymmetric cycloadditions using fluorinated cyclopropenes and azomethine ylides also yield enantiopure products (ee 80–95%) .
Q. How are fluorinated 3-azabicyclo[3.1.0]hexanes synthesized, and what are their advantages?
Gem-difluorocyclopropenes undergo [3+2] cycloadditions with azomethine ylides to install CF₂ groups, enhancing metabolic stability and membrane permeability. Fluorine’s electronegativity also modulates pKa of adjacent amines, improving target binding .
Q. Can computational modeling predict the reactivity of sulfonyl chloride derivatives?
Density functional theory (DFT) calculates transition-state energies for sulfonation reactions, identifying favorable pathways (e.g., chlorosulfonation vs. sulfonic anhydride routes). Molecular docking predicts binding modes to enzymes like ketohexokinase, guiding SAR .
Q. How do structural modifications influence activity against nicotinic receptors?
Substituting the bicyclic amine with pyridin-3-yl or pyrazine groups (via nucleophilic aromatic substitution) alters receptor affinity. For example, 3-aryl derivatives show 10–100 nM binding to α4β2 nicotinic receptors, while N-methylation reduces off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
